molecular formula C13H17BF3NO2 B1434233 (3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid CAS No. 1704068-89-2

(3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1434233
CAS No.: 1704068-89-2
M. Wt: 287.09 g/mol
InChI Key: UTQKLQUCWNPURS-UHFFFAOYSA-N
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Description

(3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H17BF3NO2 and its molecular weight is 287.09 g/mol. The purity is usually 95%.
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Biological Activity

(3-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural properties, and biological activities of this compound, supported by relevant research findings and case studies.

Synthesis and Structural Properties

The synthesis of this compound typically involves coupling reactions using palladium-catalyzed cross-coupling methods. The compound's structure features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is C13H16F3BC_{13}H_{16}F_3B, with a molecular weight of 257.93 g/mol.

Antimicrobial Activity

Research has demonstrated that boronic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of established antibiotics like Tavaborole (AN2690), suggesting a promising alternative for treating bacterial infections .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Comparison with AN2690
Escherichia coli5Lower
Bacillus cereus2Lower
Candida albicans10Comparable

The mechanism of action for boronic acids often involves the inhibition of specific enzymes such as leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in bacteria and fungi. The binding affinity of the compound to the active site of LeuRS was confirmed through docking studies, indicating that it could effectively block this enzyme's activity .

Case Studies

Several studies have explored the biological activity of related boronic acids, providing insights into their potential applications:

  • Antifungal Properties : A study on 5-trifluoromethyl-2-formyl phenylboronic acid revealed its ability to inhibit the growth of Candida albicans and other fungal pathogens. The compound was shown to form cyclic isomers in solution, which enhanced its antifungal activity due to improved binding to LeuRS .
  • Anticancer Activity : Research has indicated that boronic acids can also possess anticancer properties by targeting cancer cell metabolism. The structural modifications in compounds like this compound may enhance their efficacy against specific cancer types by inducing apoptosis in malignant cells.

Properties

IUPAC Name

[3-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2/c1-9-2-4-18(5-3-9)12-7-10(13(15,16)17)6-11(8-12)14(19)20/h6-9,19-20H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQKLQUCWNPURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCC(CC2)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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